molecular formula C22H15NO6S B3532183 4-[(2-benzyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)sulfonyl]benzoic acid

4-[(2-benzyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)sulfonyl]benzoic acid

Cat. No.: B3532183
M. Wt: 421.4 g/mol
InChI Key: WNKDVFXXMCFURB-UHFFFAOYSA-N
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Description

4-[(2-benzyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)sulfonyl]benzoic acid is a complex organic compound featuring a benzyl group, a dioxoisoindoline moiety, and a sulfonyl benzoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-benzyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)sulfonyl]benzoic acid typically involves multiple steps:

    Formation of the Isoindoline Core: The isoindoline core can be synthesized through the reaction of phthalic anhydride with an amine, followed by cyclization.

    Introduction of the Benzyl Group: The benzyl group is introduced via a Friedel-Crafts alkylation reaction.

    Sulfonylation: The sulfonyl group is added using sulfonyl chloride in the presence of a base.

    Benzoic Acid Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the dioxoisoindoline moiety, potentially converting it to a dihydroisoindoline.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Dihydroisoindoline derivatives.

    Substitution: Various substituted benzoic acids and isoindoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies. The sulfonyl group, in particular, is known for its ability to interact with biological targets.

Medicine

Medicinally, compounds containing the isoindoline moiety have shown promise in the treatment of various diseases, including cancer and inflammatory conditions. The presence of the sulfonyl group can enhance the compound’s solubility and bioavailability.

Industry

In industry, this compound can be used in the development of new polymers and materials with specific properties, such as increased thermal stability or improved mechanical strength.

Mechanism of Action

The mechanism of action of 4-[(2-benzyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)sulfonyl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The benzyl group can enhance binding affinity through hydrophobic interactions, while the sulfonyl group can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-benzyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]benzoic acid
  • 4-[(2-benzyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]benzoic acid

Uniqueness

Compared to similar compounds, 4-[(2-benzyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)sulfonyl]benzoic acid is unique due to the presence of the sulfonyl group, which can significantly alter its chemical reactivity and biological activity. The sulfonyl group can enhance the compound’s solubility and stability, making it more suitable for certain applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

4-(2-benzyl-1,3-dioxoisoindol-5-yl)sulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO6S/c24-20-18-11-10-17(30(28,29)16-8-6-15(7-9-16)22(26)27)12-19(18)21(25)23(20)13-14-4-2-1-3-5-14/h1-12H,13H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKDVFXXMCFURB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2-benzyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)sulfonyl]benzoic acid
Reactant of Route 2
4-[(2-benzyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)sulfonyl]benzoic acid
Reactant of Route 3
4-[(2-benzyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)sulfonyl]benzoic acid
Reactant of Route 4
Reactant of Route 4
4-[(2-benzyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)sulfonyl]benzoic acid
Reactant of Route 5
Reactant of Route 5
4-[(2-benzyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)sulfonyl]benzoic acid
Reactant of Route 6
Reactant of Route 6
4-[(2-benzyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)sulfonyl]benzoic acid

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